3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one
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Description
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H13ClO4 and its molecular weight is 340.76. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antioxidant Properties
- A study by Al-ayed (2011) synthesized derivatives of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one, showing significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853, and notable antioxidant activities (Al-ayed, 2011).
Antimicrobial Activity of Metal Complexes
- Vyas et al. (2009) explored the synthesis of metal complexes with 3-[ {-(3’,4’-di methoxy phenyl) }-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromene-2-one, revealing enhancement in antimicrobial activity upon coordination of metals with the ligand (Vyas, Nimavat, Jani, & Hathi, 2009).
Synthesis for Warfarin Analogues
- Research by Alonzi et al. (2014) focused on the synthesis of Warfarin and its analogues using polystyrene-supported TBD catalysts, involving the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones (Alonzi et al., 2014).
Crystal Structure and Antimicrobial Functionality
- A 2022 study by Okasha et al. synthesized and analyzed a compound similar to the target molecule, emphasizing its favorable antimicrobial activities and potential for bactericidal and fungicidal effects (Okasha et al., 2022).
Novel Synthesis Techniques
- Singh et al. (2011) reported on the synthesis of a synthetic flavonoid related to the target compound, demonstrating a unique cyclization process (Singh, Singh, Agarwal, & Awasthi, 2011).
Properties
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-15-8-5-13-10-16(19(22)24-18(13)11-15)17(21)9-4-12-2-6-14(20)7-3-12/h2-11H,1H3/b9-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRZVHVFLAZHHQ-RUDMXATFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.